Ethyl 2-acetamido-3,3,3-trifluoro-2-(p-toluidino)propionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3,3,3-trifluoro-2-oxopropanoate with aniline derivatives under controlled conditions . The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Acetone, ethanol, dichloromethane.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The acetamido group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-N-(4-METHYLPHENYL)ALANINATE
- ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-N-(4-METHOXYBENZYL)ALANINATE
Uniqueness
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
328918-09-8 |
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Molecular Formula |
C14H17F3N2O3 |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-(4-methylanilino)propanoate |
InChI |
InChI=1S/C14H17F3N2O3/c1-4-22-12(21)13(14(15,16)17,18-10(3)20)19-11-7-5-9(2)6-8-11/h5-8,19H,4H2,1-3H3,(H,18,20) |
InChI Key |
RBWGURSELNNDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C |
Origin of Product |
United States |
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